molecular formula C10H10ClNO3 B2863247 Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate CAS No. 220731-02-2

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate

Cat. No. B2863247
CAS RN: 220731-02-2
M. Wt: 227.64
InChI Key: MOOVARASKMIIJY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate, also known as ethyl chloroformate, is an organochlorine compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile reagent that can be used to form esters and other derivatives from carboxylic acids and alcohols. In addition, it can also be used to form amides from carboxylic acids and amines. Ethyl chloroformate is a colorless liquid with a pungent odor, and it is miscible in most organic solvents.

Scientific Research Applications

Organic Synthesis Intermediates

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, including substitutions and coupling reactions, which are fundamental in constructing complex organic molecules. This compound can be used to introduce the 2-chloropyridin-3-yl moiety into larger molecules, which is a valuable feature in medicinal chemistry for drug design and development .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize molecules with potential pharmacological activities. The chloropyridine group is a common feature in many drug molecules, and it often plays a crucial role in binding to biological targets. By incorporating Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate into drug candidates, researchers can explore new avenues for therapeutic intervention .

Agricultural Chemistry

The chloropyridinyl group is also significant in the field of agricultural chemistry. Compounds containing this group are explored for their potential use as herbicides, pesticides, and fungicides. Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate could be a starting point for the synthesis of such agrochemicals, contributing to the development of new products to protect crops and improve agricultural productivity .

Material Science

In material science, Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers or used in the synthesis of organic semiconductors, impacting the electrical conductivity and stability of materials used in electronic devices .

Catalysis

This compound may act as a ligand for transition metal catalysts. The pyridine moiety can coordinate to metals, forming complexes that are useful in catalytic processes such as cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are the backbone of organic chemistry .

Bioconjugation

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can be employed in bioconjugation techniques. It can be used to attach probes or drugs to biomolecules like proteins or antibodies, enabling the development of targeted therapies and diagnostic tools. The compound’s reactivity allows for selective modification of biomolecules without affecting their biological activity .

Fluorescent Probes

The chloropyridine ring system can be part of fluorescent probes. These probes are used in bioimaging to visualize cellular processes and structures. By modifying Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate, researchers can create probes that emit light under specific conditions, aiding in the study of biological systems .

Environmental Chemistry

Lastly, Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can be used in environmental chemistry to synthesize compounds that detect or neutralize pollutants. Its reactive nature makes it suitable for creating sensors that respond to environmental changes, contributing to monitoring and maintaining ecological balance .

properties

IUPAC Name

ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-9(14)6-8(13)7-4-3-5-12-10(7)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOVARASKMIIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220731-02-2
Record name ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
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